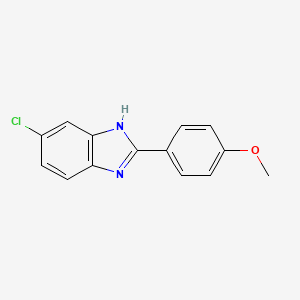
5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole: is a heterocyclic aromatic organic compound. It is characterized by the presence of a benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings. The compound is substituted with a chlorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of the substituted aniline with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride.
Substitution Reaction: The chlorine atom is introduced at the 5-position through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C14H11ClN2O |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
BISYAEJRHCEWHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


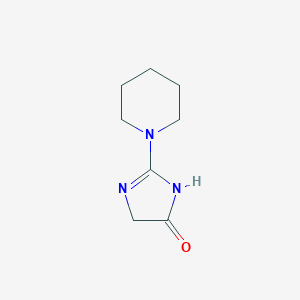
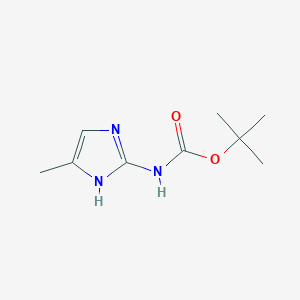
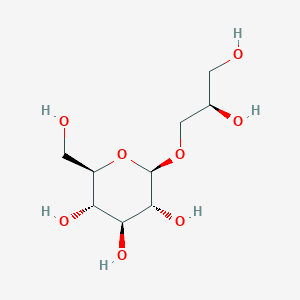
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)

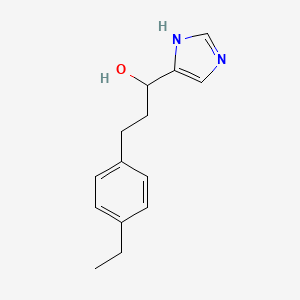
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)

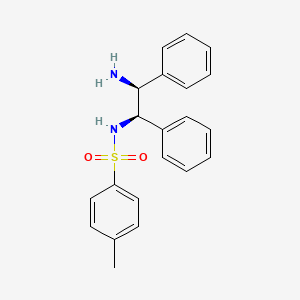
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

